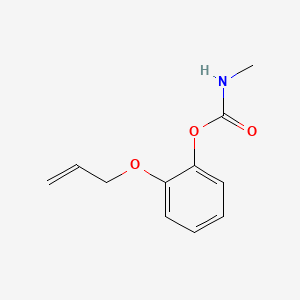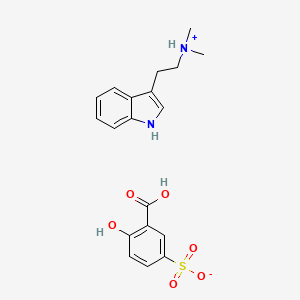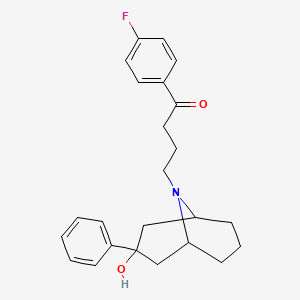
Dichlorooctylaluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorooctylaluminium is an organoaluminium compound with the chemical formula C₈H₁₇AlCl₂. It is a derivative of aluminium, where two chlorine atoms and an octyl group are bonded to the aluminium atom. This compound is known for its reactivity and is used in various chemical processes and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichlorooctylaluminium can be synthesized through the reaction of octyl chloride with aluminium trichloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
AlCl3+C8H17Cl→C8H17AlCl2+HCl
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorooctylaluminium undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminium oxide and other by-products.
Reduction: Can be reduced to form aluminium hydrides.
Substitution: Reacts with nucleophiles to replace chlorine atoms with other groups.
Common Reagents and Conditions
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Often involves reducing agents like lithium aluminium hydride.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Oxidation: Aluminium oxide and octyl derivatives.
Reduction: Aluminium hydrides and octyl derivatives.
Substitution: Various substituted aluminium compounds depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Dichlorooctylaluminium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential in drug delivery systems and as a component in certain pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives .
Wirkmechanismus
The mechanism of action of dichlorooctylaluminium involves its ability to form strong bonds with various substrates. The aluminium atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it an effective catalyst in many chemical reactions. The molecular targets and pathways involved include interactions with organic molecules, leading to the formation of new chemical bonds and the stabilization of reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloromethylaluminium: Similar structure but with a methyl group instead of an octyl group.
Dichloroethylaluminium: Contains an ethyl group instead of an octyl group.
Dichlorobutylaluminium: Features a butyl group in place of the octyl group.
Uniqueness
Dichlorooctylaluminium is unique due to its longer carbon chain (octyl group), which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
3238-27-5 |
|---|---|
Molekularformel |
C8H17AlCl2 |
Molekulargewicht |
211.10 g/mol |
IUPAC-Name |
dichloro(octyl)alumane |
InChI |
InChI=1S/C8H17.Al.2ClH/c1-3-5-7-8-6-4-2;;;/h1,3-8H2,2H3;;2*1H/q;+2;;/p-2 |
InChI-Schlüssel |
RBLGTYCOUOIUNY-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCC[Al](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




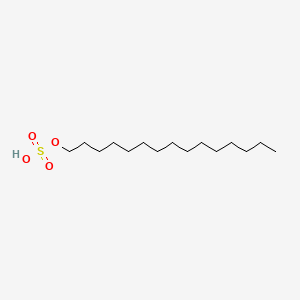
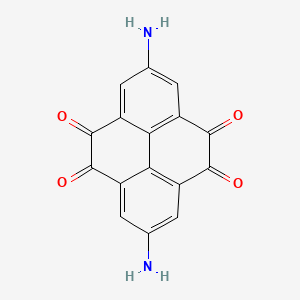
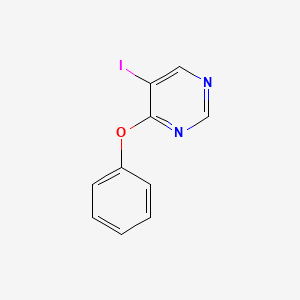
![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)
